Hdac-IN-28

Description

Properties

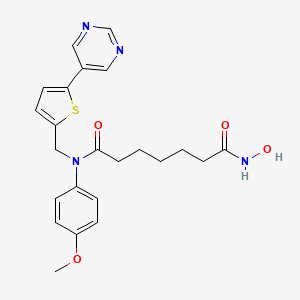

Molecular Formula |

C23H26N4O4S |

|---|---|

Molecular Weight |

454.5 g/mol |

IUPAC Name |

N-hydroxy-N'-(4-methoxyphenyl)-N'-[(5-pyrimidin-5-ylthiophen-2-yl)methyl]heptanediamide |

InChI |

InChI=1S/C23H26N4O4S/c1-31-19-9-7-18(8-10-19)27(23(29)6-4-2-3-5-22(28)26-30)15-20-11-12-21(32-20)17-13-24-16-25-14-17/h7-14,16,30H,2-6,15H2,1H3,(H,26,28) |

InChI Key |

KDKIOVFBUVSSSE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N(CC2=CC=C(S2)C3=CN=CN=C3)C(=O)CCCCCC(=O)NO |

Origin of Product |

United States |

Foundational & Exploratory

Hdac-IN-28: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hdac-IN-28, also identified in the scientific literature as compound 11b , is a potent, hydroxamate-based inhibitor of histone deacetylases (HDACs) with significant promise in oncology.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, with a focus on its molecular targets, effects on cellular processes, and the signaling pathways it modulates. The information presented herein is curated for researchers, scientists, and professionals involved in drug development and cancer biology.

Core Mechanism of Action: HDAC Inhibition

This compound functions as a pan-inhibitor of Class I and Class IIb histone deacetylases.[1] By chelating the zinc ion in the active site of these enzymes, it effectively blocks their deacetylase activity. This leads to the hyperacetylation of both histone and non-histone proteins, which in turn alters gene expression and protein function to exert its anti-cancer effects.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory activity of this compound against various HDAC isoforms and its anti-proliferative effects on different cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 3.2 |

| HDAC2 | 4.1 |

| HDAC3 | 8.7 |

| HDAC6 | 2.5 |

| HDAC8 | 156.4 |

| HDAC10 | 68.2 |

Data extracted from Yang F, et al. J Med Chem. 2014;57(22):9357-69. The compound is referred to as 11b in this publication.

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 0.35 |

| MDA-MB-231 | Breast Cancer | 0.48 |

| HCT116 | Colon Cancer | 0.28 |

| A549 | Lung Cancer | 0.52 |

Data extracted from Yang F, et al. J Med Chem. 2014;57(22):9357-69. The compound is referred to as 11b in this publication.

Impact on Cancer Cell Biology

Cell Cycle Arrest

Treatment of cancer cells with this compound leads to a significant alteration in cell cycle progression. The primary mechanism involves the upregulation of cyclin-dependent kinase (CDK) inhibitors, most notably p21WAF1/CIP1. The hyperacetylation of histones in the promoter region of the CDKN1A gene (encoding p21) leads to a more open chromatin structure, facilitating its transcription. Increased levels of p21 subsequently inhibit the activity of cyclin-CDK complexes, primarily Cyclin E/CDK2 and Cyclin D/CDK4/6, which are crucial for the G1 to S phase transition. This results in a G1 cell cycle arrest, thereby halting the proliferation of cancer cells.

Induction of Apoptosis

This compound potently induces apoptosis in cancer cells through both the intrinsic and extrinsic pathways.

-

Intrinsic Pathway: this compound upregulates the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bim and Bax, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL. This shift in the balance of pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.

-

Extrinsic Pathway: The inhibitor can also sensitize cancer cells to death receptor-mediated apoptosis by upregulating the expression of death receptors like FAS and downregulating the anti-apoptotic protein c-FLIP.

Signaling Pathways Modulated by this compound

The anti-cancer effects of this compound are a consequence of its ability to modulate multiple signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.

In Vitro HDAC Inhibition Assay

This assay quantifies the inhibitory activity of this compound against specific HDAC isoforms.

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add recombinant HDAC enzyme to each well containing the diluted compound or vehicle control.

-

Incubate for a pre-determined time at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Fluor-de-Lys).

-

Incubate the plate at 37°C for a specified duration.

-

Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin).

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay determines the anti-proliferative effect of this compound on cancer cell lines.

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect changes in the levels of specific proteins involved in cell cycle and apoptosis pathways following treatment with this compound.

Protocol:

-

Treat cancer cells with this compound at various concentrations and for different time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., acetylated-Histone H3, p21, Bcl-2, Bax, cleaved Caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Protocol:

-

Treat cancer cells with this compound for 24-48 hours.

-

Harvest the cells, including any floating cells, and wash with PBS.

-

Fix the cells in cold 70% ethanol while vortexing and store at -20°C overnight.

-

Wash the cells to remove the ethanol and resuspend them in PBS containing RNase A and propidium iodide (PI).

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.

Conclusion

This compound is a potent inhibitor of Class I and IIb HDACs that demonstrates significant anti-cancer activity. Its mechanism of action is centered on the induction of histone and non-histone protein hyperacetylation, leading to cell cycle arrest at the G1 phase and the induction of apoptosis. By modulating the expression of key regulatory proteins such as p21 and members of the Bcl-2 family, this compound effectively halts the proliferation and survival of cancer cells. The detailed protocols and data presented in this guide provide a solid foundation for further investigation and development of this compound as a potential therapeutic agent in oncology.

References

MPT0E028: A Technical Guide to its Discovery, Synthesis, and Dual-Targeting Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0E028 is a novel, orally active small molecule that has demonstrated significant potential as an anti-cancer agent. Identified as a potent pan-histone deacetylase (HDAC) inhibitor, it also uniquely possesses direct Akt-targeting capabilities. This dual mechanism of action allows MPT0E028 to induce apoptosis and inhibit cell proliferation in a variety of cancer cell lines, including those of colorectal cancer and B-cell lymphoma. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and detailed experimental protocols for the characterization of MPT0E028. All quantitative data has been summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding of this promising therapeutic candidate.

Discovery and Rationale

MPT0E028, with the chemical name 3-(1-benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-N-hydroxy-acrylamide, was developed from a rational drug design approach that began with an indoline-1-arylsulfonamide core structure, previously explored for microtubule destabilizing agents.[1] By incorporating an N-hydroxyacrylamide functional group at the 5-position of the indoline ring, a novel compound with potent HDAC inhibitory activity was created.[1][2] The rationale for its development was to target HDACs, which are crucial regulators of gene expression and are often dysregulated in cancer.[1] Subsequent studies revealed its dual activity against the Akt signaling pathway, a key regulator of cell survival, further enhancing its therapeutic potential.[3]

Synthesis Pathway

The synthesis of MPT0E028 is a multi-step process beginning with commercially available methyl indole-5-carboxylate. The pathway involves the reduction of the indole to an indoline, followed by N-sulfonylation, ester reduction, oxidation to an aldehyde, and finally, the formation of the N-hydroxyacrylamide side chain.

Quantitative Data Summary

The biological activity of MPT0E028 has been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations.

Table 1: MPT0E028 Inhibitory Activity against Histone Deacetylases (HDACs)

| HDAC Isoform | IC50 (nM) | Reference |

| HDAC1 | 53.0 | |

| HDAC2 | 106.2 | |

| HDAC4 | >10,000 | |

| HDAC6 | 29.5 | |

| HDAC8 | 2500 | |

| HeLa Nuclear Extract | 11.1 ± 2.8 | |

| HCT116 Cell Lysate | 4430 ± 500 | |

| Ramos Cell Lysate | 2880 ± 1900 | |

| BJAB Cell Lysate | 4540 ± 1200 |

Table 2: MPT0E028 Growth Inhibitory Activity (GI50) in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| HCT116 | Colorectal Carcinoma | 0.09 ± 0.004 | |

| MDA-MB-231 | Breast Cancer | 0.19 ± 0.04 | |

| NCI-ADR/RES | Ovarian Cancer | 0.14 ± 0.02 | |

| Ramos | B-cell Lymphoma | 0.65 ± 0.1 | |

| BJAB | B-cell Lymphoma | 1.45 ± 0.5 |

Table 3: MPT0E028 Inhibitory Activity against Akt Signaling

| Assay | Cell Line | IC50 (µM) | Reference |

| Akt Dephosphorylation (Cell-based ELISA) | BJAB | 5.90 ± 1.6 | |

| Akt Kinase Activity (Enzyme-based ELISA) | - | 5.78 |

Signaling Pathways and Mechanism of Action

MPT0E028 exerts its anti-cancer effects through a dual mechanism of action: inhibition of HDACs and direct targeting of the Akt signaling pathway.

Inhibition of HDACs by MPT0E028 leads to the hyperacetylation of histone and non-histone proteins, such as α-tubulin. This alters gene expression, leading to cell cycle arrest and the induction of apoptosis. Concurrently, MPT0E028 directly inhibits the Akt signaling pathway, reducing the phosphorylation of Akt and its downstream targets, mTOR and GSK3β. The deactivation of the pro-survival Akt pathway further contributes to the induction of apoptosis, which is mediated through the activation of caspases and subsequent PARP cleavage.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of MPT0E028.

Synthesis of MPT0E028

The synthesis of MPT0E028 is performed in four main stages as depicted in Figure 1.

-

Step 1: Methyl indoline-5-carboxylate (3) To a solution of methyl indole-5-carboxylate (2) in acetic acid at 0°C, sodium cyanoborohydride (NaBH3CN) is added portion-wise. The reaction mixture is stirred and allowed to warm to room temperature. After completion, the reaction is quenched, and the product is extracted and purified to yield methyl indoline-5-carboxylate.

-

Step 2: 1-Benzenesulfonylindoline-5-carbaldehyde (4) Methyl indoline-5-carboxylate (3) is reacted with benzenesulfonyl chloride in pyridine under reflux. The resulting N-sulfonylated intermediate is then reduced using lithium aluminum hydride (LiAlH4) in THF. The alcohol product is subsequently oxidized with pyridinium dichromate (PDC) and molecular sieves in dichloromethane to afford 1-benzenesulfonylindoline-5-carbaldehyde.

-

Step 3: 3-(1-Benzenesulfonylindolin-5-yl)acrylic acid The aldehyde (4) is reacted with methyl(triphenylphosphorylidene)acetate in dichloromethane. The resulting acrylate ester is then saponified using 1 M aqueous lithium hydroxide (LiOH) in dioxane to yield the corresponding carboxylic acid.

-

Step 4: MPT0E028 (1) The carboxylic acid is coupled with O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (NH2OTHP) using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PYBOP) and triethylamine (Et3N) in dimethylformamide (DMF). The resulting THP-protected hydroxamate is then deprotected using trifluoroacetic acid in methanol to yield the final product, MPT0E028.

Cell Viability Assays

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of MPT0E028 or vehicle control for 48 hours.

-

Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and air dry.

-

Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 10 minutes at room temperature.

-

Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

-

Solubilize the bound stain with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader. The GI50 value is calculated as the concentration that causes 50% growth inhibition.

-

Seed cells in 24-well or 96-well plates and treat with MPT0E028 or vehicle control for 24 hours.

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/ml final concentration) to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT-containing medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm. The IC50 value is determined as the concentration that reduces cell viability by 50%.

HDAC Activity Assay

A fluorometric HDAC activity assay kit is used to measure the enzymatic activity.

-

Prepare cell lysates from cells treated with MPT0E028 or vehicle control for 24 hours.

-

In a 96-well plate, add the cell lysate, the fluorometric HDAC substrate, and assay buffer.

-

Incubate the plate at 37°C for 30 minutes.

-

Add the lysine developer to stop the reaction and incubate for another 30 minutes at 37°C.

-

Measure the fluorescence using a fluorescence plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

The IC50 value is calculated as the concentration of MPT0E028 that results in a 50% reduction in HDAC activity compared to the control.

Western Blot Analysis

-

Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a polyvinylidene fluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., acetylated-histone H3, acetylated-α-tubulin, cleaved caspase-3, cleaved PARP, p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.

In Vivo Tumor Xenograft Model

-

Inject cancer cells (e.g., HCT116 or BJAB) subcutaneously into the flank of athymic nude mice.

-

When tumors reach a palpable size (approximately 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer MPT0E028 orally at desired doses (e.g., 50-200 mg/kg) daily. The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose + 0.1% Tween 80).

-

Measure tumor volume and body weight regularly. Tumor volume is calculated using the formula: (width² × length)/2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting).

Conclusion

MPT0E028 is a novel and potent dual inhibitor of HDACs and the Akt signaling pathway. Its well-defined synthesis and compelling preclinical data highlight its potential as a promising anti-cancer therapeutic. The detailed methodologies provided in this guide are intended to facilitate further research and development of this compound by the scientific community. The dual-targeting mechanism of MPT0E028 may offer advantages in overcoming drug resistance and improving therapeutic outcomes in various malignancies.

References

- 1. Anticancer Activity of MPT0E028, a Novel Potent Histone Deacetylase Inhibitor, in Human Colorectal Cancer HCT116 Cells In Vitro and In Vivo | PLOS One [journals.plos.org]

- 2. Novel oral histone deacetylase inhibitor, MPT0E028, displays potent growth-inhibitory activity against human B-cell lymphoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Dual Inhibition of HDAC and PI3K/Akt Pathways by Fimepinostat (CUDC-907)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fimepinostat (CUDC-907) is a first-in-class, orally bioavailable small molecule engineered to simultaneously inhibit histone deacetylases (HDACs) and phosphoinositide 3-kinases (PI3Ks). The rationale behind this dual-inhibition strategy is to target two critical oncogenic pathways that are often dysregulated in cancer. HDACs are key epigenetic regulators that can silence tumor suppressor genes, while the PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell proliferation, survival, and growth. By concurrently blocking these pathways, CUDC-907 aims to achieve synergistic anti-tumor effects and overcome potential resistance mechanisms associated with single-agent therapies. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to CUDC-907.

Data Presentation

Table 1: In Vitro Inhibitory Activity of CUDC-907 against HDAC and PI3K Isoforms

| Target Isoform | IC50 (nM) |

| HDACs | |

| HDAC1 | 1.7 |

| HDAC2 | 5.0 |

| HDAC3 | 1.8 |

| HDAC6 | 27 |

| HDAC8 | 191 |

| HDAC10 | 2.8 |

| HDAC11 | 5.4 |

| PI3Ks | |

| PI3Kα | 19 |

| PI3Kβ | 54 |

| PI3Kδ | 39 |

| PI3Kγ | 311 |

| PI3Kα (H1047R mutant) | 73 |

| PI3Kα (E545K mutant) | 62 |

IC50 values represent the concentration of CUDC-907 required to inhibit 50% of the enzyme's activity in cell-free assays. Data compiled from multiple sources.

Table 2: Anti-proliferative Activity of CUDC-907 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| Granta 519 | B-cell Lymphoma | 7 |

| DOHH2 | B-cell Lymphoma | 1 |

| RL | B-cell Lymphoma | 2 |

| Pfeiffer | B-cell Lymphoma | 4 |

| SuDHL4 | B-cell Lymphoma | 3 |

| Daudi | B-cell Lymphoma | 15 |

| Raji | B-cell Lymphoma | 9 |

| RPMI8226 | Multiple Myeloma | 2 |

| OPM-2 | Multiple Myeloma | 1 |

| ARH77 | Multiple Myeloma | 5 |

| Aspc-1 | Pancreatic Cancer | 6.7 - 54.5 |

| Capan-1 | Pancreatic Cancer | 6.7 - 54.5 |

| PANC-1 | Pancreatic Cancer | 6.7 - 54.5 |

| SK-N-SH | Neuroblastoma | 5.53 - 46.22 |

| SK-N-BE(2) | Neuroblastoma | 5.53 - 46.22 |

| IMR32 | Neuroblastoma | 5.53 - 46.22 |

| KYSE-150 | Esophageal Squamous Cell Carcinoma | Varies |

| KYSE-450 | Esophageal Squamous Cell Carcinoma | Varies |

IC50 values for cell proliferation were determined after 48-72 hours of treatment using various cell viability assays. The ranges provided reflect data from multiple studies.[1][2]

Experimental Protocols

In Vitro HDAC and PI3K Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of CUDC-907 against specific HDAC and PI3K isoforms.

Methodology (General): Enzymatic activity is measured using commercially available kits, such as those employing a fluorogenic substrate. The general principle involves incubating the recombinant enzyme with its substrate in the presence of varying concentrations of the inhibitor. The fluorescence generated is proportional to the enzyme activity.

-

HDAC Assay: A typical assay would utilize a fluorogenic substrate that, upon deacetylation by an HDAC, can be cleaved by a developer to produce a fluorescent signal.

-

PI3K Assay: These assays often measure the amount of ATP consumed during the phosphorylation of a lipid substrate (e.g., PIP2 to PIP3). A common method is the Kinase-Glo® assay, which quantifies the remaining ATP by a luciferase-luciferin reaction.

Data Analysis: The fluorescence or luminescence signal is plotted against the inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.

Cell Viability and Proliferation Assays

Objective: To assess the effect of CUDC-907 on the growth and viability of cancer cell lines.

Commonly Used Assays:

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.

-

Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of CUDC-907 for 48-72 hours.

-

Add CellTiter-Glo® reagent to each well and incubate for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a microplate reader.

-

-

Sulforhodamine B (SRB) Assay: This assay is based on the ability of SRB to bind to protein components of cells.

-

Seed cells in a 96-well plate and treat with CUDC-907 for 72 hours.[3]

-

Fix the cells with 10% trichloroacetic acid.

-

Stain the cells with 0.4% SRB solution.

-

Wash with 1% acetic acid to remove unbound dye.

-

Solubilize the bound dye with 10 mM Tris base solution and measure the absorbance at 510 nm.

-

-

CCK-8 Assay: This colorimetric assay uses a water-soluble tetrazolium salt to measure cell viability.

-

Seed cells in a 96-well plate and treat with CUDC-907.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.[4]

-

Western Blot Analysis

Objective: To detect changes in the expression and phosphorylation status of proteins in the HDAC and PI3K/Akt signaling pathways.

Methodology:

-

Culture and treat cells with CUDC-907 at desired concentrations and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Examples of commonly used primary antibodies include those against:

-

p-Akt (Ser473), Akt, p-mTOR, mTOR, p-S6, S6, p-4EBP1, 4EBP1

-

Acetylated Histone H3 (Ac-H3), Histone H3

-

c-Myc, p21, Cleaved PARP, Cleaved Caspase-3

-

Loading controls: β-actin, GAPDH, or Tubulin

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis by CUDC-907.

Methodology (Annexin V and Propidium Iodide Staining):

-

Seed cells and treat with CUDC-907 for 24-48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within 1 hour.[5]

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of CUDC-907 in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are commonly used.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Formulation and Administration: CUDC-907 can be formulated for oral administration. A common vehicle is 30% propylene glycol. Dosing schedules can vary, for example, 100-300 mg/kg administered orally once daily or on a 5-day on, 2-day off schedule.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).

Mandatory Visualizations

Caption: CUDC-907 dual inhibition of PI3K and HDAC pathways.

Caption: Experimental workflow for CUDC-907 evaluation.

References

- 1. CUDC-907 displays potent antitumor activity against human pancreatic adenocarcinoma in vitro and in vivo through inhibition of HDAC6 to downregulate c-Myc expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Dual HDAC and PI3K Inhibitor CUDC-907 Inhibits Growth of Pleural Mesothelioma: The Impact of Cisplatin Sensitivity and Myc Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The dual HDAC and PI3K inhibitor, CUDC-907, inhibits tumor growth and stem-like properties by suppressing PTX3 in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Core Chemical Properties of Imofinostat (ABT-301)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imofinostat (ABT-301), also known as MPT0E028, is a promising, orally bioavailable small molecule that has garnered significant interest in the field of oncology and beyond. It functions as a potent pan-histone deacetylase (HDAC) inhibitor with a secondary mechanism of action involving the inhibition of the serine/threonine protein kinase Akt (protein kinase B) signaling pathway. This dual activity contributes to its robust anti-proliferative and pro-apoptotic effects observed in a variety of cancer cell lines and preclinical models. This technical guide provides a comprehensive overview of the fundamental chemical properties of Imofinostat, its mechanism of action, and a summary of its biological effects, presented in a format tailored for researchers and drug development professionals.

Basic Chemical Properties

Imofinostat is a synthetic N-hydroxyacrylamide-derived compound. Its core chemical identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (E)-N-hydroxy-3-[1-(phenylsulfonyl)indolin-5-yl]acrylamide | [1] |

| Synonyms | ABT-301, MPT0E028, TMU-C-0012 | |

| CAS Number | 1338320-94-7 | |

| Chemical Formula | C₁₇H₁₆N₂O₄S | [2] |

| Molecular Weight | 344.385 g/mol | [2] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO (10 mM) |

Mechanism of Action

Imofinostat exerts its anti-cancer effects through a dual mechanism of action: inhibition of histone deacetylases (HDACs) and suppression of the Akt signaling pathway.

Histone Deacetylase (HDAC) Inhibition

Imofinostat is a potent inhibitor of Class I and IIb HDACs, with demonstrated activity against HDAC1, HDAC2, and HDAC6. Its inhibitory concentrations are in the nanomolar range, making it a more potent inhibitor than the FDA-approved drug Vorinostat (SAHA) for certain HDACs.

Table of IC₅₀ Values for HDAC Inhibition:

| HDAC Isoform | IC₅₀ (nM) |

| HDAC1 | 53.0 |

| HDAC2 | 106.2 |

| HDAC6 | 29.5 |

| HDAC8 | 2500 |

| HDAC4 | >10000 |

Data obtained from in vitro assays.

The inhibition of HDACs by Imofinostat leads to the hyperacetylation of histone proteins, resulting in a more relaxed chromatin structure. This altered chromatin state allows for the transcription of previously silenced tumor suppressor genes, such as the cyclin-dependent kinase inhibitor p21CIP1/WAF1. The upregulation of p21 leads to cell cycle arrest, primarily at the G1 phase, thereby halting cellular proliferation.

Furthermore, HDAC inhibition by Imofinostat also affects non-histone proteins, such as α-tubulin, leading to their hyperacetylation. This can disrupt microtubule function and contribute to the overall anti-proliferative effects.

Akt Signaling Pathway Inhibition

Independent of its HDAC inhibitory activity, Imofinostat directly targets and reduces the phosphorylation of Akt. The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. By inhibiting Akt phosphorylation, Imofinostat effectively blocks these pro-survival signals.

This inhibition of the Akt pathway has several downstream consequences:

-

Modulation of Bcl-2 Family Proteins: Akt is known to regulate the activity of the Bcl-2 family of proteins, which are key regulators of apoptosis. Inhibition of Akt can lead to a shift in the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, favoring apoptosis.

-

Induction of Apoptosis: The culmination of HDAC inhibition and Akt pathway suppression is the robust induction of apoptosis. This is evidenced by the activation of caspases (caspase-3, -6, -7, -8, and -9) and the cleavage of poly(ADP-ribose) polymerase (PARP), both hallmarks of programmed cell death.

Signaling Pathway Diagram

The following diagram illustrates the proposed dual mechanism of action of Imofinostat, leading to cell cycle arrest and apoptosis.

Caption: Dual mechanism of Imofinostat leading to cell cycle arrest and apoptosis.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analytical characterization of Imofinostat are not extensively available in the public domain. However, a key publication by Huang et al. (2012) in PLoS ONE mentions the synthesis and characterization of MPT0E028 (Imofinostat). The supporting information for this article, which would contain the detailed methodologies, is the primary source for such protocols. Researchers are encouraged to consult this publication and its supplementary materials directly.

Based on the publication, the characterization of Imofinostat involved the following:

-

Nuclear Magnetic Resonance (¹H NMR): Spectra were obtained to confirm the chemical structure.

-

High-Performance Liquid Chromatography (HPLC): Purity was determined to be greater than 98%.

General Workflow for Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of a small molecule like Imofinostat.

Caption: A generalized workflow for the synthesis and analysis of Imofinostat.

Biological Activity and Preclinical Data

Imofinostat has demonstrated significant anti-proliferative activity against a broad range of human cancer cell lines in the NCI-60 panel. It induces cell cycle arrest in the sub-G1 phase and promotes apoptosis in a dose- and time-dependent manner in various cancer cell lines, including colorectal cancer and B-cell lymphoma.

In vivo studies using mouse xenograft models of human colorectal cancer have shown that oral administration of Imofinostat significantly delays and inhibits tumor growth in a dose-dependent manner. Notably, these anti-tumor effects were achieved without significant adverse effects or changes in body weight, suggesting a favorable preliminary safety profile.

Conclusion

Imofinostat (ABT-301) is a potent, orally bioavailable dual inhibitor of HDACs and the Akt signaling pathway. Its well-defined chemical structure and multifaceted mechanism of action make it a compelling candidate for further preclinical and clinical investigation in oncology and other therapeutic areas. This technical guide provides a foundational understanding of its core chemical and biological properties to aid researchers and drug development professionals in their ongoing efforts to explore the full therapeutic potential of this promising molecule. Further research is warranted to fully elucidate its clinical efficacy and safety profile.

References

The Role of Novel Histone Deacetylase Inhibitors in Epigenetic Regulation: A Technical Guide

Disclaimer: Extensive research did not yield specific public information on a compound designated "Hdac-IN-28." Therefore, this technical guide utilizes MPT0E028 , a well-characterized, novel N-hydroxyacrylamide-derived histone deacetylase (HDAC) inhibitor, as a representative example to illustrate the core principles and methodologies relevant to the study of new HDAC inhibitors in epigenetic regulation. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to MPT0E028

MPT0E028 is a novel, potent histone deacetylase inhibitor that has demonstrated significant anticancer activity in both in vitro and in vivo studies.[1] It belongs to the class of N-hydroxyacrylamide-derived compounds, which are known to effectively chelate the zinc ion in the active site of HDAC enzymes, thereby inhibiting their deacetylase activity.[2] By inhibiting HDACs, MPT0E028 modulates the acetylation status of histones and other non-histone proteins, leading to changes in gene expression and the induction of various cellular responses, including cell cycle arrest and apoptosis.[1][3]

The study of novel HDAC inhibitors like MPT0E028 is crucial for the development of more selective and effective epigenetic drugs for cancer therapy and other diseases.[4] This guide provides an in-depth overview of the technical aspects of MPT0E028's role in epigenetic regulation, including its biological activity, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Quantitative Data

The biological activity of MPT0E028 has been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative overview of its potency.

Table 1: In Vitro Antiproliferative Activity of MPT0E028 in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| HCT116 | Colorectal Cancer | Data not specified |

| NCI-60 Panel | Various | Micromolar concentrations |

Data sourced from studies on MPT0E028. The NCI-60 screening indicated particular potency in HCT116 cells.

Table 2: Comparative HDAC Inhibition Activity

| Compound | HDACs Activity Inhibition | Apoptotic Activity |

| MPT0E028 | More potent than SAHA | Stronger than SAHA |

| SAHA (Vorinostat) | Reference | Reference |

This table provides a qualitative comparison based on the findings that MPT0E028 is more potent than the FDA-approved HDAC inhibitor, SAHA.

Core Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of MPT0E028.

Cell Proliferation Assay (NCI-60 Screening)

This protocol is used to assess the antiproliferative activity of a compound against a panel of 60 human cancer cell lines.

-

Cell Culture: Human cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Compound Preparation: MPT0E028 is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to the desired concentrations.

-

Treatment: Cells are seeded in 96-well plates and incubated for 24 hours. They are then treated with various concentrations of MPT0E028 and incubated for an additional 48 hours.

-

Endpoint Measurement: Cell viability is determined using a sulforhodamine B (SRB) protein assay. The optical density is read on an automated plate reader.

-

Data Analysis: The GI50 (concentration causing 50% growth inhibition) is calculated for each cell line.

HeLa Nuclear Extract HDAC Activity Assay

This biochemical assay measures the direct inhibitory effect of a compound on HDAC enzyme activity.

-

Reagents: HeLa nuclear extract (as a source of HDAC enzymes), HDAC fluorometric substrate, assay buffer, and a known HDAC inhibitor (e.g., SAHA) as a positive control.

-

Procedure:

-

In a 96-well plate, combine the HeLa nuclear extract with the assay buffer.

-

Add different concentrations of MPT0E028 or the control inhibitor.

-

Add the HDAC fluorometric substrate.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis: The IC50 value (concentration causing 50% inhibition of HDAC activity) is determined.

Western Blot Analysis for Protein Acetylation

This technique is used to detect changes in the acetylation levels of specific histone and non-histone proteins.

-

Cell Lysis: Treat cancer cells (e.g., HCT116) with MPT0E028 for a specified time. Lyse the cells in a suitable buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies specific for acetylated proteins (e.g., acetyl-histone H3, acetyl-α-tubulin) and loading controls (e.g., total histone H3, total α-tubulin, β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein acetylation.

In Vivo Tumor Xenograft Model

This animal model is used to evaluate the antitumor efficacy of a compound in a living organism.

-

Animal Model: Use immunodeficient mice (e.g., female nude-athymic mice).

-

Tumor Implantation: Subcutaneously inject human cancer cells (e.g., HCT116) into the flank of the mice.

-

Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer MPT0E028 (e.g., via oral gavage or intraperitoneal injection) at different doses daily or on a specific schedule. The control group receives the vehicle.

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to assess the antitumor efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways affected by MPT0E028 and a typical experimental workflow for its evaluation.

Caption: Signaling pathway of MPT0E028-mediated HDAC inhibition.

Caption: Experimental workflow for the evaluation of a novel HDAC inhibitor.

Mechanism of Action in Epigenetic Regulation

The primary mechanism of action of MPT0E028, like other HDAC inhibitors, is the alteration of the epigenetic landscape of cancer cells.

-

Histone Hyperacetylation: By inhibiting HDACs, MPT0E028 prevents the removal of acetyl groups from the lysine residues on the N-terminal tails of histone proteins. This leads to an accumulation of acetylated histones, a state known as hyperacetylation.

-

Chromatin Remodeling: The acetylation of histones neutralizes their positive charge, which weakens the electrostatic interaction between the histones and the negatively charged DNA backbone. This results in a more relaxed and open chromatin structure, known as euchromatin.

-

Modulation of Gene Expression: The relaxed chromatin conformation allows transcription factors and the transcriptional machinery greater access to the DNA. This can lead to the re-expression of silenced tumor suppressor genes, such as p21, which plays a critical role in cell cycle arrest. Conversely, the expression of certain oncogenes can be downregulated.

-

Non-Histone Protein Acetylation: HDACs also deacetylate a variety of non-histone proteins, including transcription factors (e.g., p53), chaperone proteins (e.g., Hsp90), and cytoskeletal proteins (e.g., α-tubulin). Inhibition of HDACs by MPT0E028 can lead to the hyperacetylation of these proteins, affecting their stability, activity, and localization, which in turn contributes to the anticancer effects. For instance, hyperacetylation of α-tubulin can disrupt microtubule dynamics.

Conclusion

MPT0E028 serves as a compelling example of a novel HDAC inhibitor with significant potential in cancer therapy. Its potent and broad-spectrum antiproliferative activity, coupled with its ability to induce apoptosis and inhibit tumor growth in vivo, underscores the therapeutic promise of targeting epigenetic dysregulation in cancer. The technical guide provided here offers a framework for the evaluation of new HDAC inhibitors, from initial in vitro characterization to in vivo efficacy studies. Further research into the specific isoform selectivity and the detailed molecular mechanisms of novel inhibitors like MPT0E028 will be crucial for the development of the next generation of targeted epigenetic therapies.

References

- 1. Anticancer activity of MPT0E028, a novel potent histone deacetylase inhibitor, in human colorectal cancer HCT116 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]

MPT0E028: A Novel N-Hydroxyacrylamide Derivative with Dual HDAC and Akt Inhibitory Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MPT0E028 is a novel, orally active N-hydroxyacrylamide derivative that has demonstrated significant potential as an anti-cancer agent. It functions as a potent histone deacetylase (HDAC) inhibitor and also uniquely targets the Akt signaling pathway, a critical regulator of cell survival and proliferation. This dual mechanism of action contributes to its robust efficacy in inducing apoptosis and inhibiting tumor growth in a variety of cancer models, including colorectal cancer and B-cell lymphoma. This technical guide provides a comprehensive overview of MPT0E028, including its mechanism of action, quantitative efficacy data, and detailed experimental methodologies to facilitate further research and development.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression or aberrant activity is frequently observed in various cancers, making them a compelling target for therapeutic intervention. HDAC inhibitors have emerged as a promising class of anti-cancer drugs, with several agents approved for the treatment of hematological malignancies.[1][2]

MPT0E028, chemically known as 3-(1-benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-N-hydroxy-acrylamide, is a novel HDAC inhibitor distinguished by its potent and broad-spectrum activity against multiple HDAC isoforms.[1][2] Furthermore, MPT0E028 exhibits a unique capability to directly inhibit the Akt signaling pathway, a key driver of cell survival, proliferation, and therapeutic resistance in many cancers.[3] This dual-targeting approach suggests that MPT0E028 may offer a superior therapeutic window and the potential to overcome resistance mechanisms associated with agents that target single pathways.

This document serves as a technical resource for researchers and drug development professionals, summarizing the key preclinical findings on MPT0E028 and providing detailed methodologies for its investigation.

Mechanism of Action

MPT0E028 exerts its anti-cancer effects through a dual mechanism involving the inhibition of both HDAC enzymes and the Akt signaling pathway.

HDAC Inhibition

MPT0E028 is a pan-HDAC inhibitor, targeting multiple HDAC isoforms with nanomolar efficacy. By inhibiting HDACs, MPT0E028 leads to the hyperacetylation of histone proteins, resulting in a more relaxed chromatin structure. This, in turn, allows for the transcription of tumor suppressor genes that are often silenced in cancer cells, leading to cell cycle arrest, differentiation, and apoptosis. Additionally, MPT0E028 induces the acetylation of non-histone proteins, such as α-tubulin, which can disrupt microtubule function and further contribute to its anti-tumor activity.

Akt Pathway Inhibition

In addition to its effects on HDACs, MPT0E028 directly targets the Akt kinase. The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. MPT0E028 has been shown to reduce the phosphorylation of Akt and its downstream targets, such as mTOR and GSK3β. This inhibition of the Akt pathway complements its HDAC inhibitory activity, leading to a more potent induction of apoptosis.

Caption: MPT0E028 dual signaling pathway inhibition.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of MPT0E028 across various cancer cell lines and xenograft models.

Table 1: In Vitro HDAC and Kinase Inhibitory Activity of MPT0E028

| Target | IC50 (nM) | Cell Line | IC50 (µM) |

| HDAC1 | 53.0 | HCT116 | 4.43 |

| HDAC2 | 106.2 | HeLa | 0.0111 |

| HDAC6 | 29.5 | Ramos | 2.88 |

| HDAC8 | 2532.57 | BJAB | 4.54 |

| Akt | 5780 |

Table 2: In Vitro Anti-proliferative Activity of MPT0E028

| Cell Line | Cancer Type | GI50 (µM) |

| HCT116 | Colorectal Cancer | 0.09 |

| Ramos | B-cell Lymphoma | 0.65 |

| BJAB | B-cell Lymphoma | 1.45 |

Table 3: In Vivo Anti-Tumor Efficacy of MPT0E028

| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (%) | Reference |

| HCT116 | MPT0E028 | 50 mg/kg, p.o., qd | Not specified, significant delay | |

| HCT116 | MPT0E028 | 100 mg/kg, p.o., qd | Not specified, significant delay | |

| HCT116 | MPT0E028 | 200 mg/kg, p.o., qd | Not specified, significant delay | |

| BJAB | MPT0E028 | 50 mg/kg, p.o., qd | 40.4 | |

| BJAB | MPT0E028 | 100 mg/kg, p.o., qd | Not specified, dose-dependent | |

| BJAB | MPT0E028 | 200 mg/kg, p.o., qd | Not specified, dose-dependent |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of MPT0E028.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine the anti-proliferative effects of MPT0E028 on cancer cell lines.

Caption: Workflow for the Sulforhodamine B (SRB) assay.

Methodology:

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat cells with various concentrations of MPT0E028 or vehicle control for 48 hours.

-

Fixation: Gently add cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.

-

Washing: Discard the supernatant and wash the plates five times with slow-running tap water.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

-

Washing: Discard the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density at 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 value.

Western Blot Analysis

This technique is used to detect changes in protein expression and phosphorylation levels following MPT0E028 treatment.

Methodology:

-

Cell Lysis: Treat cells with MPT0E028 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., acetyl-histone H3, acetyl-α-tubulin, cleaved caspase-3, cleaved PARP, p-Akt, total Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

HDAC Activity Assay

This fluorometric assay measures the inhibitory effect of MPT0E028 on HDAC enzyme activity.

Methodology:

-

Sample Preparation: Use nuclear extracts from treated cells or recombinant HDAC enzymes.

-

Reaction Setup: In a 96-well plate, add the sample, HDAC fluorometric substrate, and assay buffer.

-

Incubation: Incubate the plate at 37°C for a specified time to allow for deacetylation.

-

Developer Addition: Add the developer solution, which cleaves the deacetylated substrate to release a fluorescent product.

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

-

Data Analysis: Calculate the percentage of HDAC inhibition compared to the untreated control.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of MPT0E028 in a living organism.

Methodology:

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., HCT116 or BJAB) into the flank of immunodeficient mice.

-

Tumor Growth: Allow tumors to reach a palpable size.

-

Treatment: Randomize mice into treatment groups and administer MPT0E028 or vehicle control orally at the specified doses and schedule.

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Endpoint: At the end of the study, sacrifice the mice, and excise and weigh the tumors.

-

Data Analysis: Calculate tumor growth inhibition and assess for any signs of toxicity.

Conclusion

MPT0E028 is a promising novel N-hydroxyacrylamide derivative with a unique dual mechanism of action targeting both HDACs and the Akt signaling pathway. The preclinical data strongly support its potential as a potent anti-cancer agent with broad applicability. The detailed methodologies provided in this guide are intended to facilitate further investigation into the therapeutic potential of MPT0E028 and to aid in its continued development as a next-generation cancer therapeutic.

References

Hdac-IN-28: A Technical Guide to Target Validation in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction: Histone Deacetylases as Therapeutic Targets in Oncology

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to a more condensed chromatin structure and altered protein function.[1][2] In many cancers, the expression and activity of HDACs are dysregulated, contributing to tumorigenesis by repressing tumor suppressor genes and modulating oncogenic signaling pathways.[1][3][4] Consequently, HDACs have emerged as promising therapeutic targets for cancer treatment.

HDAC inhibitors (HDACis) are a class of small molecules that block the enzymatic activity of HDACs, leading to the accumulation of acetylated histones and non-histone proteins. This can result in the reactivation of silenced tumor suppressor genes, induction of cell cycle arrest, and apoptosis in cancer cells. This technical guide provides an in-depth overview of the target validation process for a novel, selective HDAC inhibitor, Hdac-IN-28, in the context of oncology.

Target Validation of this compound

Target validation for a novel HDAC inhibitor like this compound involves demonstrating its direct interaction with and inhibition of specific HDAC isoforms, as well as observing the downstream molecular consequences of this inhibition in cancer cells.

In Vitro HDAC Isoform Selectivity

A critical step in characterizing a new HDAC inhibitor is to determine its potency and selectivity against the different HDAC isoforms. This is typically achieved through in vitro enzymatic assays using purified recombinant HDAC enzymes. The half-maximal inhibitory concentration (IC50) is determined for each isoform.

Table 1: this compound In Vitro HDAC Isoform Selectivity Profile

| HDAC Isoform | IC50 (nM) |

| Class I | |

| HDAC1 | 5 |

| HDAC2 | 8 |

| HDAC3 | 15 |

| HDAC8 | > 1000 |

| Class IIa | |

| HDAC4 | > 5000 |

| HDAC5 | > 5000 |

| HDAC7 | > 5000 |

| HDAC9 | > 5000 |

| Class IIb | |

| HDAC6 | 250 |

| HDAC10 | > 1000 |

| Class IV | |

| HDAC11 | > 1000 |

Note: The data presented in this table is hypothetical and serves as an example of a selective Class I HDAC inhibitor.

Cellular Target Engagement

To confirm that this compound engages its target within a cellular context, the acetylation status of known HDAC substrates is assessed by western blotting. Increased acetylation of histones (e.g., Histone H3 at lysine 9, H3K9ac) indicates inhibition of Class I HDACs, while increased acetylation of α-tubulin is a marker for HDAC6 inhibition.

Preclinical Efficacy of this compound

The anti-proliferative activity of this compound is evaluated across a panel of human cancer cell lines to determine its potential therapeutic breadth. The half-maximal effective concentration (EC50) or growth inhibition 50 (GI50) is a standard measure of in vitro efficacy.

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (nM) |

| HCT116 | Colon Carcinoma | 50 |

| A549 | Lung Carcinoma | 75 |

| MCF-7 | Breast Adenocarcinoma | 120 |

| Jurkat | T-cell Leukemia | 30 |

| PC-3 | Prostate Adenocarcinoma | 95 |

| U-87 MG | Glioblastoma | 150 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Mechanism of Action of this compound

HDAC inhibitors exert their anti-cancer effects through multiple mechanisms, primarily by inducing cell cycle arrest and apoptosis.

Induction of Cell Cycle Arrest

HDAC inhibition leads to the transcriptional activation of cyclin-dependent kinase inhibitors (CDKIs) such as p21WAF1/CIP1. p21, in turn, inhibits cyclin-dependent kinases (CDKs), leading to the dephosphorylation of the retinoblastoma protein (Rb) and subsequent cell cycle arrest, typically at the G1/S or G2/M phase.

References

- 1. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Biological Activity of 3-(1-Benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-N-hydroxy-acrylamide as a Histone Deacetylase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction and Compound Class Overview

The molecule 3-(1-Benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-N-hydroxy-acrylamide belongs to a class of compounds recognized for their potential as histone deacetylase (HDAC) inhibitors. This classification is based on its key structural features:

-

A Zinc-Binding Group (ZBG): The N-hydroxy-acrylamide moiety is a classic hydroxamic acid derivative known to chelate the zinc ion present in the active site of HDAC enzymes.[1]

-

A Linker Unit: The acrylamide group serves as a linker that connects the ZBG to the core scaffold.

-

A Cap Group: The 1-Benzenesulfonyl-2,3-dihydro-1H-indol-5-yl core acts as a "cap" group, which provides specificity and interacts with the surface of the enzyme's active site tunnel.

Structurally similar compounds, such as 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles, have demonstrated potent antitumor activities by inhibiting HDAC enzymes.[2] For instance, the related compound MPT0B390, which has a dimethoxy-benzenesulfonyl indole core, upregulates the expression of Tissue Inhibitor of Metalloproteinase 3 (TIMP3) and exhibits anti-tumor, anti-metastasis, and anti-angiogenic properties.[1] These activities are consistent with the downstream effects of HDAC inhibition.

Putative Mechanism of Action: HDAC Inhibition

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, repressing gene transcription. By inhibiting HDACs, compounds like 3-(1-Benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-N-hydroxy-acrylamide are presumed to cause hyperacetylation of histones, leading to a more relaxed chromatin state and the re-expression of silenced tumor suppressor genes.

The key interaction is the coordination of the hydroxamic acid group with the zinc ion in the HDAC active site, effectively blocking its catalytic activity. This leads to a variety of downstream cellular effects, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.

Signaling Pathway Diagram

References

MPT0E028: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research findings for MPT0E028, a novel orally active histone deacetylase (HDAC) inhibitor with demonstrated anti-cancer properties. The information is compiled from publicly available research to assist in understanding its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its evaluation.

Core Mechanism of Action

MPT0E028 exhibits a dual mechanism of action, targeting both histone deacetylases (HDACs) and the Akt signaling pathway.[1][2] This dual inhibition leads to the induction of apoptosis in cancer cells.[1][2] MPT0E028 has been shown to be a potent inhibitor of Class I and IIb HDACs, specifically HDAC1, HDAC2, and HDAC6.[1] By inhibiting HDACs, MPT0E028 promotes the acetylation of histone and non-histone proteins, which regulates gene expression related to apoptosis, cell cycle progression, and angiogenesis. Concurrently, it directly targets and inhibits the Akt signaling pathway, a key regulator of cell survival and proliferation.

References

- 1. Anticancer Activity of MPT0E028, a Novel Potent Histone Deacetylase Inhibitor, in Human Colorectal Cancer HCT116 Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer activity of MPT0E028, a novel potent histone deacetylase inhibitor, in human colorectal cancer HCT116 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

MPT0E028 Application Notes and Protocols for In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPT0E028 is a novel, orally active histone deacetylase (HDAC) inhibitor that has demonstrated potent anti-tumor activity in preclinical studies.[1][2][3] It functions as a pan-HDAC inhibitor, targeting both class I and class II HDACs.[4] A key feature of MPT0E028 is its dual mechanism of action, which involves not only the inhibition of HDACs but also the direct targeting of the Akt signaling pathway, a critical regulator of cell survival and proliferation.[1] This dual inhibition contributes to its efficacy in inducing apoptosis in cancer cells. Preclinical data has shown MPT0E028 to be more potent than the FDA-approved HDAC inhibitor SAHA (Vorinostat) in certain cancer models.

These application notes provide a comprehensive overview of the recommended dosages, administration protocols, and experimental design considerations for utilizing MPT0E028 in various in vivo mouse models based on published research.

Quantitative Data Summary

The following tables summarize the dosages and efficacy of MPT0E028 in different mouse models as reported in the literature.

Table 1: MPT0E028 Efficacy in Human B-Cell Lymphoma Xenograft Models

| Mouse Model | Cell Line | Dosage (mg/kg) | Administration Route | Treatment Schedule | Key Outcomes | Reference |

| NOD/SCID Mice | Ramos (engraftment) | 100 | Oral gavage | Daily | Significantly prolonged survival rate compared to control. | |

| Nude Mice | BJAB (xenograft) | 50 | Oral gavage | Daily for 31 days | 20.8% Tumor Growth Inhibition (TGI). | |

| Nude Mice | BJAB (xenograft) | 100 | Oral gavage | Daily for 31 days | 17.9% TGI. | |

| Nude Mice | BJAB (xenograft) | 200 | Oral gavage | Daily for 31 days | 40.4% TGI. |

Table 2: MPT0E028 Efficacy in Human Colorectal Cancer Xenograft Model

| Mouse Model | Cell Line | Dosage (mg/kg) | Administration Route | Treatment Schedule | Key Outcomes | Reference |

| Nude Mice | HCT116 (xenograft) | 50 | Oral gavage | Daily for 15 days | 21.9% TGI. | |

| Nude Mice | HCT116 (xenograft) | 100 | Oral gavage | Daily for 15 days | 32.0% TGI. | |

| Nude Mice | HCT116 (xenograft) | 200 | Oral gavage | Daily for 15 days | 73.5% TGI. |

Table 3: MPT0E028 Application in a Mouse Model of Emphysema

| Mouse Model | Condition | Dosage (mg/kg) | Administration Route | Treatment Schedule | Key Outcomes | Reference |

| C57BL/6 Mice | PPE-induced emphysema | 25 | Oral gavage | 5 times/week for 3 weeks | Significant decrease in total inflammatory cells, neutrophils, lymphocytes, and eosinophils. | |

| C57BL/6 Mice | PPE-induced emphysema | 50 | Oral gavage | 5 times/week for 3 weeks | Significantly decreased tidal volume, reduced emphysema severity, and decreased levels of inflammatory cytokines (KC, TNF-α, IL-6). Increased body weight. |

Signaling Pathways

MPT0E028 exerts its effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

Caption: Dual inhibitory mechanism of MPT0E028 on HDAC and Akt signaling pathways.

In a model of emphysema, MPT0E028 has also been shown to regulate the Hippo signaling pathway.

Caption: MPT0E028 regulation of the Hippo signaling pathway in emphysema.

Experimental Protocols

The following are detailed protocols for in vivo studies with MPT0E028 based on published research.

Protocol 1: Human B-Cell Lymphoma Xenograft Study

This protocol is based on studies using Ramos and BJAB human B-cell lymphoma cell lines.

1. Animal Model:

-

Species: Severe Combined Immunodeficient (SCID) or Nude mice.

-

Age/Weight: 6-8 weeks old.

-

Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

2. Cell Culture and Implantation:

-

Cell Lines: Ramos or BJAB human B-cell lymphoma cells.

-

Culture Conditions: Maintain cells in appropriate culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Implantation:

-

For the Ramos engraftment model, inject 5 x 10^6 cells in 0.1 mL of PBS intravenously via the tail vein.

-

For the BJAB xenograft model, inject 1 x 10^7 cells in 0.1 mL of a 1:1 mixture of PBS and Matrigel subcutaneously into the flank of the mouse.

-

3. MPT0E028 Formulation and Administration:

-

Formulation: Prepare MPT0E028 in a vehicle solution (e.g., 0.5% carboxymethylcellulose). The specific vehicle should be optimized for solubility and stability.

-

Dosage: 50-200 mg/kg body weight.

-

Administration: Administer daily via oral gavage.

4. Experimental Workflow:

Caption: Experimental workflow for MPT0E028 in a B-cell lymphoma xenograft model.

5. Monitoring and Endpoints:

-

Tumor Growth: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.

-

Survival: For survival studies, monitor mice daily and euthanize when they meet pre-defined endpoint criteria (e.g., tumor size, body weight loss, clinical signs of distress).

-

Biomarker Analysis: At the end of the study, tumors can be excised for Western blot analysis of protein expression (e.g., caspase 3, PARP, p-Akt, acetyl-histone H3).

Protocol 2: Human Colorectal Cancer Xenograft Study

This protocol is based on a study using the HCT116 human colorectal cancer cell line.

1. Animal Model:

-

Species: Nude mice.

-

Age/Weight: 6-8 weeks old.

-

Acclimatization: Acclimatize animals for at least one week prior to the experiment.

2. Cell Culture and Implantation:

-

Cell Line: HCT116 human colorectal cancer cells.

-

Culture Conditions: Maintain cells in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Implantation: Inject 5 x 10^6 cells in 0.1 mL of a 1:1 mixture of PBS and Matrigel subcutaneously into the flank of the mouse.

3. MPT0E028 Formulation and Administration:

-

Formulation: Prepare MPT0E028 in a suitable vehicle.

-

Dosage: 50-200 mg/kg body weight.

-

Administration: Administer daily via oral gavage.

4. Experimental Workflow:

Caption: Experimental workflow for MPT0E028 in a colorectal cancer xenograft model.

5. Monitoring and Endpoints:

-

Tumor Growth: Measure tumor dimensions and calculate volume every 2-3 days.

-

Body Weight: Monitor body weight 2-3 times per week. No significant body weight differences were observed in the published studies.

-

Biomarker Analysis: After a specified treatment period (e.g., 7 days), a subset of tumors can be harvested for Western blot analysis to confirm target engagement (e.g., increased acetyl-histone H3) and downstream effects (e.g., cleavage of caspase 3 and PARP).

Conclusion

MPT0E028 is a promising anti-cancer agent with a dual mechanism of action that has shown significant efficacy in preclinical mouse models of both hematological and solid tumors. The provided dosage tables, signaling pathway diagrams, and detailed experimental protocols offer a solid foundation for researchers to design and execute in vivo studies with MPT0E028. Careful consideration of the specific tumor model, appropriate controls, and relevant endpoints will be crucial for the successful evaluation of this compound.

References

- 1. Novel oral histone deacetylase inhibitor, MPT0E028, displays potent growth-inhibitory activity against human B-cell lymphoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Anticancer activity of MPT0E028, a novel potent histone deacetylase inhibitor, in human colorectal cancer HCT116 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for HDAC Inhibitor Administration in HCT116 Xenografts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase (HDAC) inhibitors are a promising class of anti-cancer agents that function by altering the acetylation state of histones and other non-histone proteins, leading to changes in gene expression, cell cycle arrest, and apoptosis. The human colon cancer cell line, HCT116, is a widely used model for studying the efficacy of novel cancer therapeutics in preclinical xenograft studies. This document provides detailed application notes and protocols for the administration of a novel histone deacetylase inhibitor, MPT0E028, in HCT116 xenografts. For comparative purposes, data and protocols for the well-established pan-HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) are also included.

Data Presentation

In Vitro Activity of HDAC Inhibitors in HCT116 Cells

| Compound | Metric | Value | Reference |

| MPT0E028 | GI₅₀ (Growth Inhibition) | 0.09 ± 0.004 µM | [1][2] |

| MPT0E028 | IC₅₀ (Nuclear HDAC Activity) | 4.43 ± 0.5 µM | [3] |

| SAHA | IC₅₀ (Nuclear HDAC Activity) | 129.4 ± 13.9 µM | [1] |

In Vivo Efficacy of HDAC Inhibitors in HCT116 Xenografts

| Compound | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| MPT0E028 | 50 | Oral Gavage | Daily | 21.9 | [1] |

| MPT0E028 | 100 | Oral Gavage | Daily | 32.0 | |

| MPT0E028 | 200 | Oral Gavage | Daily | 73.5 | |

| SAHA | 200 | Oral Gavage | Daily | 47.7 | |

| Compound 11 | 50 | Oral Gavage | Daily for 15 days | 23.5 | |

| Compound 11 | 100 | Oral Gavage | Daily for 15 days | 51.6 | |

| SAHA | 200 | Oral Gavage | Daily for 15 days | 39.3 | |

| FK228 | 4 | Intraperitoneal | Not Specified | Significantly lower tumor volume than 5-FU | |

| CG2 & Irinotecan | 20 & 10 | Not Specified | Not Specified | 87.8 (combination) |

Note: Compound 11 is another novel HDAC inhibitor included for additional context.

Experimental Protocols

HCT116 Cell Culture

-

Cell Line: HCT116 human colorectal carcinoma cells.

-

Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

HCT116 Xenograft Model Establishment

-

Animal Model: Female athymic nude mice (nu/nu), 4-6 weeks old.

-

Cell Preparation: Harvest HCT116 cells during the exponential growth phase. Resuspend the cells in a sterile solution of 50% Matrigel in serum-free medium at a concentration of 5 x 10⁷ cells/mL.

-

Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Treatment Initiation: Begin treatment when the average tumor volume reaches approximately 100-200 mm³. Randomize mice into treatment and control groups.

Preparation and Administration of HDAC Inhibitors

MPT0E028 and SAHA Formulation:

-

Vehicle: Prepare a solution of 0.5% carboxymethylcellulose (CMC) and 0.1% Tween 80 in sterile water.

-

Drug Preparation: Suspend MPT0E028 or SAHA powder in the vehicle to the desired concentration for oral gavage.

Administration Protocol (based on MPT0E028 study):

-

Dosage:

-

Vehicle control group.

-

MPT0E028: 50, 100, and 200 mg/kg.

-

SAHA: 200 mg/kg.

-

-

Route of Administration: Oral gavage.

-

Dosing Schedule: Administer the respective treatments daily for the duration of the study (e.g., 21 days).

-

Monitoring:

-

Measure tumor volume every 2-3 days.

-

Record animal body weight three times a week to monitor toxicity.

-

Observe the general health and behavior of the mice daily.

-

-

Endpoint: Euthanize mice when tumors reach the predetermined maximum size, or at the end of the study period. Collect tumors for weighing and further analysis (e.g., Western blot, immunohistochemistry).

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Caption: Mechanism of action for HDAC inhibitors in cancer cells.

Caption: Experimental workflow for HCT116 xenograft studies.

References

- 1. Anticancer Activity of MPT0E028, a Novel Potent Histone Deacetylase Inhibitor, in Human Colorectal Cancer HCT116 Cells In Vitro and In Vivo | PLOS One [journals.plos.org]

- 2. Anticancer Activity of MPT0E028, a Novel Potent Histone Deacetylase Inhibitor, in Human Colorectal Cancer HCT116 Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Imofinostat (ABT-301) in B-cell Lymphoma Research

These application notes provide a comprehensive overview of the preclinical evaluation of Imofinostat (ABT-301), a dual pan-histone deacetylase (HDAC) and Akt inhibitor, for the study of B-cell lymphoma. Due to the limited publicly available data specifically for Imofinostat in B-cell lymphoma, this document leverages data from other HDAC inhibitors in similar contexts to provide a representative framework for experimental design and expected outcomes.

Introduction